molecular formula C7H11N5O2 B12307438 N-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)-N-methylurea

N-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)-N-methylurea

Cat. No.: B12307438
M. Wt: 197.19 g/mol
InChI Key: MUXKIHWMUBJPKF-UHFFFAOYSA-N
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Description

N-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)-N-methylurea is a synthetic compound known for its applications in various fields, including agriculture and pharmaceuticals. It is characterized by its triazine ring structure, which is a common motif in many herbicides and pharmaceuticals. The compound’s molecular formula is C7H11N5O2, and it has a molecular weight of 197.19 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)-N-methylurea typically involves the reaction of 2-amino-4-methoxy-6-methyl-1,3,5-triazine with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in a suitable solvent, such as methanol, and using a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)-N-methylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine oxides, while substitution reactions can produce various substituted triazines .

Scientific Research Applications

N-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)-N-methylurea has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its role as a herbicide.

    Medicine: Investigated for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of herbicides and other agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes or pathways. For instance, as a herbicide, it inhibits the biosynthesis of branched-chain amino acids by targeting acetolactate synthase (ALS). This inhibition disrupts protein synthesis in plants, leading to their death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)-N-methylurea is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in the development of herbicides and pharmaceuticals .

Properties

IUPAC Name

1-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-1-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5O2/c1-4-9-6(12(2)5(8)13)11-7(10-4)14-3/h1-3H3,(H2,8,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXKIHWMUBJPKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=N1)OC)N(C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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